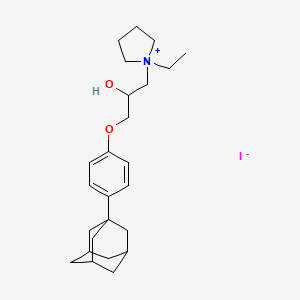
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide is an organic compound characterized by its unique structural features, primarily centered around its adamantane moiety and pyrrolidinium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide typically involves multiple steps:
Adamantan-1-yl phenol derivatization: : This step involves reacting adamantane with phenol derivatives under acidic or basic conditions to form adamantan-1-yl phenol.
Epoxide formation: : The hydroxyl group is epoxidized using epoxidation agents such as peracids.
Ring-opening reaction: : The epoxide is subjected to a ring-opening reaction in the presence of an alkylpyrrolidine to form the final pyrrolidinium iodide product.
Industrial Production Methods
For industrial production, the process is optimized for large-scale synthesis, focusing on yield and purity. This typically involves:
Bulk preparation of adamantane derivatives using catalytic methods.
Continuous flow processes for epoxidation.
Efficient separation and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The hydroxyl group in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: : Reduction of the compound can lead to alcohols or aldehydes.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Conditions include the use of halogenating agents, strong acids, or bases.
Major Products
Major products depend on the type of reaction:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Derivatives with different substituents at the phenoxy or pyrrolidinium moieties.
科学研究应用
Chemistry
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide is used as a reagent in organic synthesis, enabling the formation of complex molecules via its reactive functional groups.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature, possibly affecting membrane fluidity and permeability.
Medicine
Explored for its therapeutic potential, particularly in drug design and delivery systems, where its structure aids in crossing biological barriers and targeting specific cells or tissues.
Industry
Applied in the development of advanced materials, such as polymers with specific properties influenced by the adamantane core.
作用机制
The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. Its unique structure allows for specific binding and activity modulation, often involving hydrophobic interactions with the adamantane moiety and ionic interactions with the pyrrolidinium group.
相似化合物的比较
Unique Features
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide stands out due to its combination of adamantane and pyrrolidinium components, offering unique chemical and biological properties.
Similar Compounds
Adamantylamines: : Share the adamantane core but differ in their functional groups, leading to varied applications.
Pyrrolidinium salts: : Have similar ionic characteristics but lack the adamantane moiety, altering their chemical reactivity and biological activity.
This article just scratches the surface of this intricate compound. Its chemistry and applications are vast and continue to evolve with ongoing research and development. Curious to dive deeper into any specific aspect of this?
属性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1-ethylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.HI/c1-2-26(9-3-4-10-26)17-23(27)18-28-24-7-5-22(6-8-24)25-14-19-11-20(15-25)13-21(12-19)16-25;/h5-8,19-21,23,27H,2-4,9-18H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFIFBAHMNPAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2429970.png)
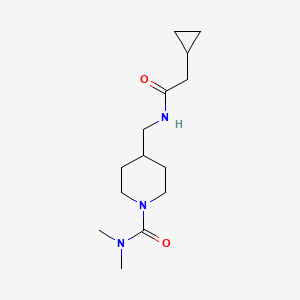
![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2429973.png)
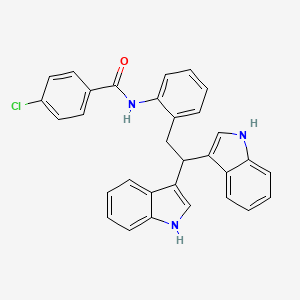
![(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2429977.png)
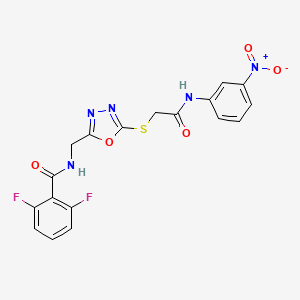
![3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B2429980.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)

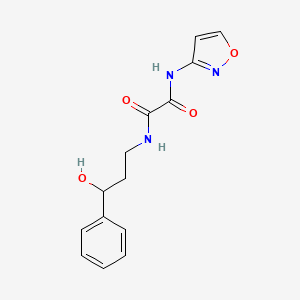
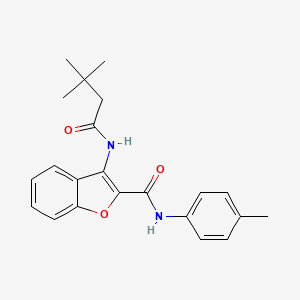
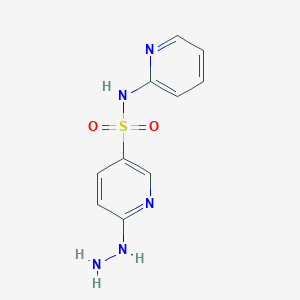
![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
